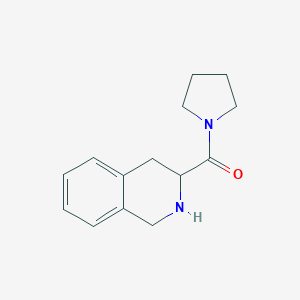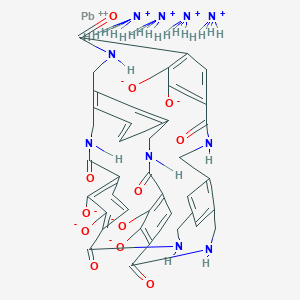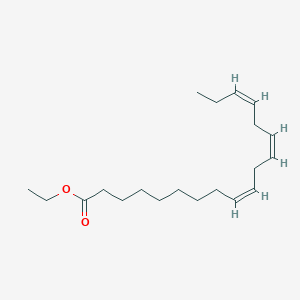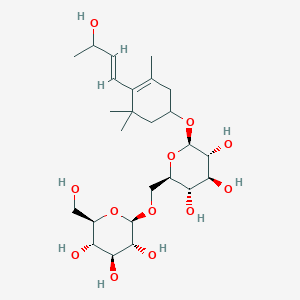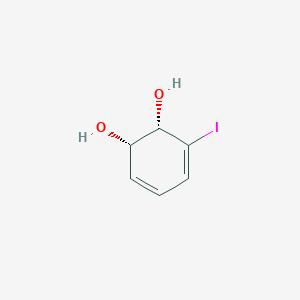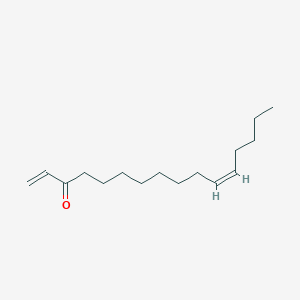
1,11-Hexadecadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Hexadecadien-3-one is a natural compound that belongs to the family of pheromones. It is a colorless liquid with a fruity odor that is produced by various insects, including female moths, beetles, and cockroaches. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and entomology. In
Mecanismo De Acción
The mechanism of action of 1,11-Hexadecadien-3-one is not fully understood, but it is believed to act as a pheromone mimic by binding to specific receptors in the antennae of insects. This binding triggers a series of biochemical and physiological responses that ultimately lead to the attraction or repulsion of the insect. Additionally, this compound has been shown to have antimicrobial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
1,11-Hexadecadien-3-one has several biochemical and physiological effects on insects, including the attraction or repulsion of specific species. Additionally, this compound has been shown to have antimicrobial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms. In humans, this compound is considered safe for use as a flavor and fragrance ingredient, with no reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,11-Hexadecadien-3-one in lab experiments has several advantages, including its natural origin, low toxicity, and potential applications in a variety of fields. However, there are also limitations to its use, including the difficulty in synthesizing the compound and the limited availability of natural sources.
Direcciones Futuras
There are several future directions for research in the area of 1,11-Hexadecadien-3-one, including the development of new methods for synthesizing the compound, the identification of new applications in drug discovery and agriculture, and the exploration of its potential as a biomaterial. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on insects and microorganisms.
Conclusion
1,11-Hexadecadien-3-one is a natural compound that has several potential applications in scientific research, particularly in the fields of chemistry, biology, and entomology. Its unique properties make it an attractive candidate for use as a pheromone mimic, antimicrobial agent, and flavor and fragrance ingredient. While there are limitations to its use, further research in this area has the potential to lead to new discoveries and advancements in a variety of fields.
Métodos De Síntesis
The synthesis of 1,11-Hexadecadien-3-one can be achieved through several methods, including chemical synthesis and isolation from natural sources. One common method involves the oxidation of a long-chain unsaturated fatty acid, such as linoleic acid, using a strong oxidizing agent like potassium permanganate. The resulting aldehyde is then reduced to the corresponding alcohol, which is then oxidized to 1,11-Hexadecadien-3-one. Another method involves the isolation of the compound from the pheromone glands of female insects, which can be extracted using organic solvents and purified through chromatography.
Aplicaciones Científicas De Investigación
1,11-Hexadecadien-3-one has several potential applications in scientific research, particularly in the fields of chemistry, biology, and entomology. One major area of research involves the use of this compound as a pheromone mimic, which can be used to attract or repel insects in agricultural settings. Additionally, this compound has been studied for its potential applications in drug discovery, as it has been shown to have antimicrobial and antifungal properties. Other areas of research include the use of this compound as a flavor and fragrance ingredient, as well as its potential use in the development of new materials and coatings.
Propiedades
Número CAS |
126779-21-3 |
|---|---|
Nombre del producto |
1,11-Hexadecadien-3-one |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(11Z)-hexadeca-1,11-dien-3-one |
InChI |
InChI=1S/C16H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h4,7-8H,2-3,5-6,9-15H2,1H3/b8-7- |
Clave InChI |
VUAYOUHRLLXCSH-UHFFFAOYSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCC(=O)C=C |
SMILES |
CCCCC=CCCCCCCCC(=O)C=C |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)C=C |
Sinónimos |
1,11-hexadecadien-3-one hexadeca-1,11-dien-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




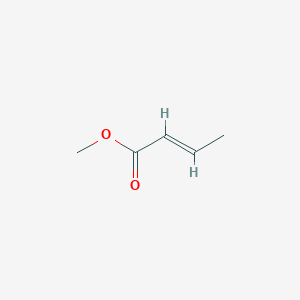



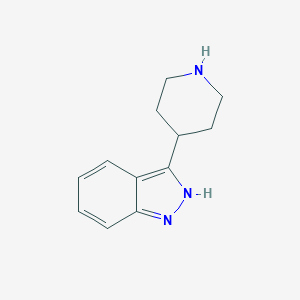

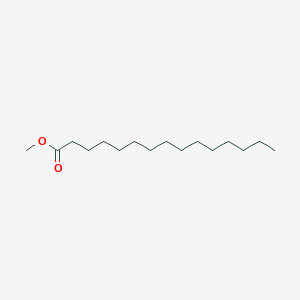
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
